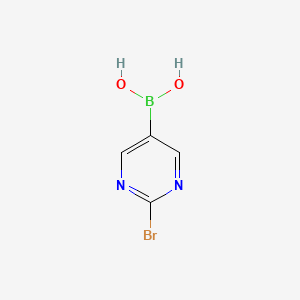

(2-Bromopyrimidin-5-yl)boronic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H4BBrN2O2 |

|---|---|

Molekulargewicht |

202.80 g/mol |

IUPAC-Name |

(2-bromopyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H4BBrN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H |

InChI-Schlüssel |

MEMXJKWSPHJIQF-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN=C(N=C1)Br)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Bromo-5-pyrimidineboronic acid chemical structure and molecular weight

This technical guide is structured to provide actionable, high-level scientific insight into 2-Bromo-5-pyrimidineboronic acid , a bifunctional heterocyclic scaffold critical in medicinal chemistry.

Executive Summary

2-Bromo-5-pyrimidineboronic acid is a "privileged scaffold" in drug discovery, offering a pyrimidine core with dual functional handles: an electrophilic C2-bromine and a nucleophilic C5-boronic acid. This bifunctionality allows for sequential, orthogonal functionalization, making it ideal for constructing complex heteroaryl libraries (e.g., kinase inhibitors). However, its utility is complicated by inherent instability (protodeboronation) and self-polymerization risks during catalysis. This guide details the structural properties, handling protocols, and mechanistic strategies required to utilize this reagent effectively.

Physicochemical Profile

Identity & Constants

The following data represents the theoretical free acid. Note that commercial sources often supply the pinacol ester or the boroxine trimer due to the acid's instability.

| Property | Value | Notes |

| Chemical Name | 2-Bromo-5-pyrimidineboronic acid | |

| CAS Number | Not widely listed as free acid | Often sold as Pinacol Ester (e.g., CAS 937593-41-4 for analog ref) or generated in situ.[1] |

| Molecular Formula | ||

| Molecular Weight | 202.80 g/mol | Based on standard atomic weights. |

| Exact Mass | 201.95 (for | |

| Physical State | White to off-white solid | Hygroscopic; tends to dehydrate to boroxine. |

| Solubility | DMSO, DMF, MeOH (partial) | Poor solubility in non-polar solvents (Hexane, Toluene). |

| pKa (Boronic Acid) | ~8.0 - 9.0 | Estimated; lower than PhB(OH)₂ due to electron-deficient pyrimidine ring. |

Structural Equilibrium

Like most electron-deficient heteroaryl boronic acids, this compound exists in a dynamic equilibrium between the monomeric acid and the cyclic boroxine trimer (anhydride). This equilibrium is driven by dehydration and can affect stoichiometry calculations.

Figure 1: Equilibrium between the monomeric boronic acid and its dehydrated boroxine trimer. In aqueous basic media (Suzuki conditions), the equilibrium shifts to the reactive boronate species.

Critical Stability & Handling: The "2-Heteroaryl Problem"

Researchers must navigate two primary failure modes when using this reagent:

Rapid Protodeboronation

Pyrimidine boronic acids are notoriously unstable under basic conditions, particularly when the boron is adjacent to or conjugated with the ring nitrogens. While the 5-position is more stable than the 2-position, the electron-withdrawing nature of the C2-Bromine accelerates hydrolytic C-B bond cleavage.

-

Mechanism: Base attack on Boron forms a boronate "ate" complex. The electron-deficient ring facilitates ipso-protonation and subsequent loss of boric acid.

-

Mitigation: Avoid strong bases (e.g., NaOH, KOtBu). Use mild, anhydrous bases (e.g.,

,

Oligomerization (Self-Coupling)

This molecule is an Amphoteric Reagent :

-

Nucleophile: C5-Boronic Acid (under Suzuki conditions).

-

Electrophile: C2-Bromine.

If the catalyst activates the C2-Br bond of one molecule while another molecule is transmetallating, the reagent will polymerize (forming bipyrimidines) rather than coupling with the desired partner.

Synthetic Utility: Orthogonal Functionalization

The primary value of 2-bromo-5-pyrimidineboronic acid is the ability to perform sequential cross-couplings. The C5-Boron and C2-Bromine have distinct reactivities.

Reaction Pathway Strategy

To avoid self-coupling, the Suzuki Coupling (C5) is typically performed after the C2 position has been secured, OR the C5-boron is protected (e.g., MIDA boronate) while the C2-Br is reacted. However, if the goal is to use the Boron first:

-

Use Excess Electrophile: Ensure the target aryl halide is in excess to statistically favor Cross-Coupling over Self-Coupling.

-

Catalyst Selection: Use a catalyst with a fast rate of oxidative addition into the target electrophile, distinct from the rate of insertion into the C2-Br of the pyrimidine.

Figure 2: Kinetic competition between the desired cross-coupling (Pathway A) and the fatal self-coupling (Pathway B).

Experimental Protocol: Optimized Suzuki Coupling

This protocol uses a mild base and a specialized catalyst system to suppress protodeboronation and self-coupling.

Reagents:

-

2-Bromo-5-pyrimidineboronic acid (1.0 equiv)

-

Aryl Bromide/Iodide (Coupling Partner) (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Chosen for robustness with heterocycles. -

Base:

(3.0 equiv) - Milder than Carbonates, reduces protodeboronation. -

Solvent: 1,4-Dioxane / Water (10:1 ratio) - Low water content is critical.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk tube with the Aryl Halide (1.2 equiv), 2-Bromo-5-pyrimidineboronic acid (1.0 equiv), and

(3.0 equiv). -

Degassing: Add anhydrous 1,4-Dioxane. Sparge with Nitrogen for 10 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add

(0.05 equiv). Seal the vessel immediately. -

Reaction: Heat to 80°C for 4–12 hours.

-

Monitoring: Monitor via LC-MS. Look for the mass of the product (M+H) and watch for the "de-boronated" byproduct (2-bromopyrimidine, MW ~159).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography on Silica Gel.

-

Note: Pyrimidines are polar; use a gradient of DCM:MeOH or Hexane:EtOAc.

-

Storage & Stability

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen.

-

Shelf Life: The free acid degrades over time (weeks/months) even in the freezer. Recommendation: Convert to the Pinacol Ester for long-term storage, as the ester is significantly more resistant to protodeboronation and hydrolysis.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Tyrrell, E., & Brookes, P. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(4), 469-483.

-

PubChem Database. (2023). 2-Bromopyrimidine-5-boronic acid (Compound Summary). National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to (2-Bromopyrimidin-5-yl)boronic acid and Its Pinacol Ester: A Comparative Analysis for Drug Discovery

Abstract

In the landscape of modern synthetic and medicinal chemistry, pyrimidine-containing compounds are of paramount importance, forming the structural core of numerous therapeutic agents. The strategic introduction of the pyrimidine moiety often relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a preferred strategy.[1][2] Central to this are the organoboron reagents, specifically (2-Bromopyrimidin-5-yl)boronic acid and its corresponding pinacol ester. This in-depth technical guide provides a comparative analysis of these two critical reagents, offering field-proven insights into their respective advantages, limitations, and practical applications for researchers, scientists, and drug development professionals. We will delve into the nuances of their stability, reactivity, and handling characteristics, supported by detailed experimental protocols and mechanistic considerations to empower rational reagent selection in drug discovery pipelines.

Introduction: The Strategic Importance of the 2-Bromopyrimidine-5-yl Moiety

The 2-bromopyrimidin-5-yl scaffold is a highly valuable building block in pharmaceutical research. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents at the 2-position. The boronic acid or boronic ester at the 5-position provides a complementary reactive site for the formation of carbon-carbon or carbon-heteroatom bonds, facilitating the construction of complex molecular architectures. This dual functionality makes these reagents powerful tools for library synthesis and lead optimization in drug discovery programs. Boron-containing compounds, particularly boronic acids and their esters, have gained significant traction in medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), ixazomib, and vaborbactam, highlighting their therapeutic potential.[3][4]

Core Comparison: (2-Bromopyrimidin-5-yl)boronic acid vs. Pinacol Ester

The choice between using a boronic acid or its pinacol ester derivative is a critical decision in experimental design, with significant implications for reaction efficiency, reproducibility, and overall synthetic strategy. While both reagents can participate in Suzuki-Miyaura cross-coupling reactions, their fundamental properties differ substantially.[5]

Chemical Structure and Intrinsic Properties

The core difference lies in the nature of the boronyl group. (2-Bromopyrimidin-5-yl)boronic acid possesses two hydroxyl groups attached to the boron atom, while the pinacol ester features a five-membered ring formed with pinacol (2,3-dimethyl-2,3-butanediol).

Diagram 1: Chemical Structures

Caption: Structures of the boronic acid and its pinacol ester.

Stability: A Tale of Two Reagents

One of the most significant distinctions between the two compounds is their stability.

-

(2-Bromopyrimidin-5-yl)boronic acid: Boronic acids are notoriously prone to decomposition.[6] A primary pathway for degradation is protodeboronation, where the carbon-boron bond is cleaved by a proton source, often in the presence of a base and water.[1] They can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate stoichiometry and reactivity.[7] Furthermore, boronic acids are susceptible to oxidation.[8] This inherent instability can lead to challenges in storage, handling, and achieving consistent reaction outcomes.[9]

-

(2-Bromopyrimidin-5-yl)boronic acid pinacol ester: The pinacol ester serves as a protective group for the boronic acid functionality.[6] The bulky methyl groups of the pinacol moiety sterically hinder the approach of water and other nucleophiles to the boron center, significantly enhancing hydrolytic stability.[10][11] This increased stability makes the pinacol esters easier to handle, purify by standard techniques like silica gel chromatography, and store for extended periods without significant degradation.[7][12][13]

Table 1: Comparative Properties

| Property | (2-Bromopyrimidin-5-yl)boronic acid | (2-Bromopyrimidin-5-yl)boronic acid pinacol ester |

| Molecular Weight | ~201.82 g/mol [14][15] | ~240.49 g/mol (for the 2-chloro analogue)[16] |

| Stability | Prone to protodeboronation, oxidation, and boroxine formation.[1][6][7][8] | Generally stable to air and moisture; can be purified by silica gel chromatography.[7][12][13] |

| Handling | Can be challenging due to high polarity and instability.[7][11][17] | Easier to handle and often crystalline solids.[6] |

| Reactivity in Suzuki Coupling | Generally more reactive and can often be used under milder conditions.[1][9] | Typically requires more forcing conditions or in situ hydrolysis to the boronic acid.[18][19] |

| Purification | Often difficult to purify by chromatography due to high polarity and on-column decomposition.[7][11] | Readily purified by standard chromatographic techniques.[7][12] |

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[20] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][18]

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura cross-coupling.

The transmetalation step, where the organic group is transferred from boron to palladium, is where the difference between the boronic acid and its pinacol ester becomes most apparent.

-

With Boronic Acids: The boronic acid is activated by a base to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[13] Boronic acids are generally considered more reactive in the Suzuki-Miyaura coupling than their corresponding esters.[1][9]

-

With Pinacol Esters: The reactivity of pinacol esters in the transmetalation step is a subject of ongoing research.[19][21] While some studies suggest that pinacol esters can undergo direct transmetalation, it is widely accepted that their hydrolysis to the corresponding boronic acid in situ often precedes or facilitates this step.[18][19] This is why Suzuki-Miyaura reactions employing pinacol esters often include water in the solvent system or use a base that can promote hydrolysis.[18][22] The steric bulk of the pinacol group can also hinder the formation of the necessary palladium-boron intermediate, potentially slowing down the reaction.[21]

Practical Guidance and Experimental Protocols

The choice between (2-Bromopyrimidin-5-yl)boronic acid and its pinacol ester should be guided by the specific requirements of the synthesis.

Diagram 3: Reagent Selection Workflow

Caption: Decision tree for selecting the appropriate boron reagent.

Protocol: Suzuki-Miyaura Coupling with (2-Bromopyrimidin-5-yl)boronic acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(2-Bromopyrimidin-5-yl)boronic acid (1.1-1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[23]

-

Base (e.g., aqueous Na₂CO₃ (2M) or K₃PO₄, 2-3 equivalents)[23]

-

Solvent (e.g., Toluene, Dioxane, or DME)[23]

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, (2-Bromopyrimidin-5-yl)boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent and the aqueous base solution. The reaction mixture should be thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes.[23]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[23]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol: Suzuki-Miyaura Coupling with (2-Bromopyrimidin-5-yl)boronic acid pinacol ester

This protocol is adapted for the less reactive but more stable pinacol ester.

Materials:

-

(2-Bromopyrimidin-5-yl)boronic acid pinacol ester (1.0-1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/water or Toluene/water mixture)[18][22]

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, (2-Bromopyrimidin-5-yl)boronic acid pinacol ester, palladium catalyst, and base.[18]

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed organic solvent and degassed water via syringe.[18]

-

Heat the reaction mixture to a higher temperature if necessary (e.g., 90-120 °C) and stir for the required time (often longer than with the boronic acid).[24]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in the previous protocol.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

The choice between (2-Bromopyrimidin-5-yl)boronic acid and its pinacol ester is a strategic one, balancing the trade-offs between reactivity and stability. Boronic acids offer higher reactivity, often allowing for milder reaction conditions, but their instability can pose significant challenges in handling and reproducibility.[1][9] Conversely, pinacol esters provide superior stability, simplifying purification and storage, at the cost of potentially requiring more forcing reaction conditions.[6][19]

As the field of medicinal chemistry continues to demand more complex and diverse molecular scaffolds, the development of new, stable, and highly reactive organoboron reagents will remain a key area of research. Innovations such as MIDA (N-methyliminodiacetic acid) boronates and other advanced protecting groups are expanding the synthetic chemist's toolkit, offering even greater control over the Suzuki-Miyaura cross-coupling reaction. For drug development professionals, a thorough understanding of the fundamental properties of these reagents is essential for the efficient and successful synthesis of the next generation of therapeutic agents.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

-

2-Bromopyridine-5-boronic acid. PubChem. [Link]

- A method of preparing 2-aminopyrimidine-5-boronic acid pinacol ester.

- Synthesis method of 2-amino-5-pyrimidine pinacol borate.

-

The Power of Pyrimidine-2-Boronic acid pinacol ester in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

5-Bromopyridine-2-boronic acid. PubChem. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. 2-Bromopyridine-5-boronic acid | C5H5BBrNO2 | CID 2762706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-Bromopyridine-2-boronic acid | C5H5BBrNO2 | CID 22832077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Chloropyrimidine-5-boronic acid pinacol ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 2-Bromopyrimidin-5-yl Boronic Acid in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyrimidin-5-yl boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to synthesize complex pharmaceutical intermediates.[1] Its utility in drug discovery is immense, yet a comprehensive understanding of its solubility—a critical parameter for reaction optimization, purification, and formulation—is not widely documented. This guide provides an in-depth analysis of the factors governing the solubility of 2-bromopyrimidin-5-yl boronic acid, offers a qualitative solubility summary based on established chemical principles and data from analogous structures, and presents a robust, step-by-step experimental protocol for its precise quantitative determination.

Introduction: The Significance of 2-Bromopyrimidin-5-yl Boronic Acid

Heterocyclic boronic acids are indispensable tools in the synthesis of bioactive molecules.[1] Among them, 2-Bromopyrimidin-5-yl boronic acid holds particular importance. Its structure combines the reactive boronic acid moiety, a key participant in Suzuki-Miyaura coupling, with a pyrimidine core, a privileged scaffold in numerous FDA-approved drugs. The presence of the bromo-substituent offers an additional synthetic handle for sequential or orthogonal reactions.

Understanding the solubility of this reagent is not a trivial pursuit. It directly impacts:

-

Reaction Kinetics: The concentration of the boronic acid in the reaction medium affects reaction rates and efficiency.

-

Purification Strategies: Knowledge of solubility and insolubility is essential for developing effective crystallization, precipitation, and extraction procedures.

-

Process Safety and Scalability: Proper solvent selection based on solubility data is crucial for safe and reproducible large-scale synthesis.

Boronic acids, as a class, exhibit unique physicochemical properties. They are Lewis acids and can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3] This equilibrium is solvent-dependent and significantly influences solubility, as boroxines are generally less soluble than the monomeric acid form.[3]

Physicochemical Properties and Solubility Considerations

The solubility of 2-bromopyrimidin-5-yl boronic acid is dictated by its molecular structure, which features both polar and non-polar characteristics.

-

Polar Moieties: The boronic acid group (-B(OH)₂) and the nitrogen atoms in the pyrimidine ring are capable of hydrogen bonding, favoring solubility in polar protic and aprotic solvents.

-

Non-Polar Moiety: The brominated pyrimidine ring contributes to its organic character.

-

Crystal Lattice Energy: As a solid, the energy required to overcome the intermolecular forces within its crystal lattice is a primary barrier to dissolution.

General Solubility Trends for Boronic Acids: The solubility of boronic acids is highly dependent on the solvent's nature.[4] Polar solvents like methanol, ethanol, and acetone are often effective due to their ability to engage in hydrogen bonding and disrupt the boroxine equilibrium. Conversely, non-polar solvents such as hexanes and methylcyclohexane typically exhibit very low solubility for polar boronic acids.[2][4]

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale & Causality |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the boronic acid group and the pyrimidine nitrogens. They can also react with boroxines to regenerate the more soluble monomeric acid. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These solvents can accept hydrogen bonds and have high dipole moments, enabling them to dissolve polar compounds. DMSO is a particularly strong solvent for many boronic acids. |

| Ethers | Diethyl Ether, 1,4-Dioxane | Sparingly to Moderately Soluble | Ethers are less polar than ketones or alcohols. While they can act as hydrogen bond acceptors, their solvating power for highly polar functional groups is limited. Solubility is expected to be moderate at best. |

| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents are weakly polar and poor hydrogen bonders. They are generally not effective at dissolving polar, crystalline solids like boronic acids. |

| Aromatic | Toluene, Xylene | Very Low Solubility to Insoluble | These are non-polar solvents and are not expected to effectively solvate the polar functional groups of the molecule. |

| Aliphatic | Hexane, Heptane, Methylcyclohexane | Insoluble | As non-polar hydrocarbon solvents, they lack the ability to overcome the crystal lattice energy of this polar compound.[2][4] This property is often exploited for precipitation and purification. |

Experimental Protocol for Quantitative Solubility Determination

For precise and reliable data, experimental determination is essential. The dynamic (or synthetic) method is a widely accepted and robust technique for measuring the solubility of crystalline compounds like boronic acids in various solvents.[2][4]

Principle of the Dynamic Method

A mixture of the solute (2-bromopyrimidin-5-yl boronic acid) and a solvent of a precisely known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process for several different compositions, a full solubility curve can be constructed.

Mandatory Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 2-bromopyrimidin-5-yl boronic acid and all solvents used.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8][9]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][10] Avoid formation of dust and aerosols.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

Experimental Workflow Diagram

Caption: Workflow for determining boronic acid solubility via the dynamic method.

Step-by-Step Methodology

-

Apparatus Setup:

-

A jacketed glass vessel connected to a circulating thermostat for precise temperature control.

-

A magnetic stirrer and stir bar.

-

A calibrated digital thermometer with a probe immersed in the sample mixture.

-

(Optional but recommended) A turbidity sensor or a simple laser and photodetector to precisely determine the point of complete dissolution.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of 2-bromopyrimidin-5-yl boronic acid into the glass vessel.

-

Accurately weigh the desired amount of the chosen organic solvent and add it to the vessel. The composition (mole fraction or g/100g solvent) must be known with high precision.

-

Seal the vessel to prevent solvent evaporation, especially with volatile solvents.

-

-

Measurement:

-

Begin vigorous stirring to ensure the mixture is homogeneous and to prevent localized supersaturation.

-

Start heating the mixture at a slow, constant rate (e.g., 0.2-0.5 K/minute). A slow heating rate is critical to maintaining thermal equilibrium between the solid and liquid phases.[2]

-

Continuously monitor the mixture. Visually observe for the disappearance of the last solid crystals. If using instrumentation, monitor the light transmission through the sample.

-

-

Data Recording:

-

The exact temperature at which the solution becomes completely clear is the equilibrium solubility temperature for that specific composition. Record this temperature.

-

Allow the solution to cool slowly while stirring. Note the temperature at which turbidity or crystals reappear. This should be close to the dissolution temperature and serves as a self-validating check.

-

-

Data Analysis:

-

Repeat steps 2-4 for several different compositions of solute and solvent.

-

Plot the recorded temperatures (T) against the corresponding mole fractions (x) of the boronic acid. This plot represents the solubility curve of 2-bromopyrimidin-5-yl boronic acid in the selected solvent.

-

Conclusion

While a definitive, universal solubility dataset for 2-bromopyrimidin-5-yl boronic acid is not yet established in the literature, this guide provides the necessary framework for scientists to approach its use with confidence. By understanding the fundamental principles that govern boronic acid solubility and by applying the robust experimental protocol detailed herein, researchers can generate the precise data required for their specific applications. This knowledge is paramount for optimizing synthetic routes, streamlining purification processes, and ultimately accelerating the pace of drug discovery and development.

References

-

Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

PubChem. 5-Bromopyridine-2-boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromopyridine-5-boronic acid. National Center for Biotechnology Information. [Link]

-

ACS Omega. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. American Chemical Society. [Link]

-

Journal of Chemical & Engineering Data. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]

-

Molecules. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

UNT Digital Library. (2007). Literature Review of Boric Acid Solubility Data. [Link]

-

KU ScholarWorks. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. University of Kansas. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Organic Syntheses. * (3,4,5-trifluorophenyl)boronic acid*. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromopyridine-5-boronic acid | C5H5BBrNO2 | CID 2762706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to 2-Bromo-5-pyrimidinylboronic Acid: Synthesis, Availability, and Application in Drug Discovery

Introduction: The Strategic Value of a Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, integral to a vast array of therapeutic agents due to its ability to engage in multiple biological interactions.[1] Its presence in the fundamental building blocks of DNA and RNA underscores its biological significance.[1] Within this class, 2-Bromo-5-pyrimidinylboronic acid (CAS No: 1832655-76-1) emerges as a highly valuable and versatile building block. Its utility lies in its dual-handle nature: the boronic acid group serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, while the bromo-substituent offers a secondary site for further functionalization.

This guide provides an in-depth analysis for researchers and drug development professionals on the physicochemical properties, commercial availability, synthetic routes, and core applications of 2-Bromo-5-pyrimidinylboronic acid, with a focus on its role in the robust and widely-utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties & Identification

A foundational understanding of a reagent's properties is critical for its effective use in synthesis.

| Property | Value |

| Chemical Name | (2-Bromopyrimidin-5-yl)boronic acid |

| CAS Number | 1832655-76-1[2] |

| Molecular Formula | C₄H₄BBrN₂O₂ |

| Molecular Weight | 202.80 |

| Typical Form | Solid |

Commercial Availability and Pricing Analysis

2-Bromo-5-pyrimidinylboronic acid is a specialized reagent available through fine chemical suppliers. Direct online pricing is often not available, requiring a formal inquiry for bulk quantities. However, pricing for analogous pyrimidine boronic acids can provide a valuable benchmark for budget and project planning.

| Compound Name | Supplier Example | CAS Number | Purity | Price (USD/EUR) & Quantity |

| (2-Bromopyrimidin-5-yl)boronic acid | BLD Pharm | 1832655-76-1 | N/A | Inquiry Required[2] |

| Pyrimidin-5-ylboronic acid | Fluorochem | 109299-78-7 | 97% | ~£8.00 / 1 g[3] |

| Pyrimidin-5-ylboronic acid | Sigma-Aldrich | 109299-78-7 | N/A | ~$70.40 / 250 mg[4] |

| 2-Methylpyrimidine-5-boronic acid | Sigma-Aldrich | 1034924-06-5 | 97% | ~$73.50 / 1 g[5] |

Note: Prices are subject to change and may not include shipping or handling fees. Purity levels and availability should be confirmed with the supplier.

Synthetic Routes and Mechanistic Considerations

The decision to purchase or synthesize a reagent is a critical step in project management. 2-Bromo-5-pyrimidinylboronic acid is typically prepared from a corresponding brominated pyrimidine precursor. The most prevalent and effective method involves a lithium-halogen exchange followed by quenching with a borate ester.[6][7]

Common Synthetic Pathway:

The synthesis generally starts from 2,5-dibromopyrimidine. A selective lithium-halogen exchange is performed at the more reactive 5-position at low temperatures (-78 °C) using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, followed by an acidic workup to hydrolyze the borate ester and yield the final boronic acid.[6][7]

Caption: General synthesis of 2-Bromo-5-pyrimidinylboronic acid.

Expert Insights & Causality:

-

Why low temperature? The lithiated pyrimidine intermediate is highly reactive and thermally unstable. Maintaining a temperature of -78 °C is crucial to prevent decomposition and unwanted side reactions, such as polymerization or attack on another molecule of the starting material.[8]

-

Choice of Base: n-BuLi is a powerful but non-selective base. The regioselectivity of the lithium-halogen exchange is driven by the electronic properties of the pyrimidine ring. Alternatives like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), a "Turbo-Grignard," can sometimes offer improved functional group tolerance and milder reaction conditions.[8]

-

The Boron Source: Triisopropyl borate is a common choice due to its reactivity and the ease with which the resulting borate ester can be hydrolyzed to the desired boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2-Bromo-5-pyrimidinylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction is a cornerstone of drug discovery for its reliability, functional group tolerance, and broad substrate scope.[10]

In this context, the pyrimidinylboronic acid acts as the organoboron nucleophile, coupling with an aryl or heteroaryl halide (or triflate) electrophile in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This is the rate-determining step and requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for coupling 2-Bromo-5-pyrimidinylboronic acid with a generic aryl bromide.

Objective: To synthesize a 5-aryl-2-bromopyrimidine derivative.

Materials and Reagents:

-

2-Bromo-5-pyrimidinylboronic acid (1.2 equivalents)

-

Aryl bromide (Ar-Br) (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if not using a pre-catalyst

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Experimental Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 2-Bromo-5-pyrimidinylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture and bubble the inert gas through the solution for 15-20 minutes to degas the solvent.

-

Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalytic turnover.

-

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) to the flask.

-

Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[11]

-

-

Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety, Handling, and Storage

As with all boronic acids, proper handling is essential to ensure laboratory safety.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

-

Handling Precautions:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended.

-

Conclusion

2-Bromo-5-pyrimidinylboronic acid stands as a potent and enabling reagent for researchers in drug discovery and organic synthesis. While its procurement may require direct inquiry from specialized suppliers, its synthetic accessibility provides a viable alternative for large-scale needs. Its primary application in the Suzuki-Miyaura reaction allows for the efficient construction of complex biaryl and heteroaryl structures, which are central motifs in a multitude of biologically active molecules.[16] A thorough understanding of its properties, synthetic nuances, and application protocols, as detailed in this guide, empowers scientists to strategically incorporate this valuable building block into their research and development programs.

References

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

- ECHEMI. (n.d.). 2-Bromopyridine-5-boronic acid SDS, 223463-14-7 Safety Data Sheets.

- BLD Pharm. (n.d.). 109299-78-7|Pyrimidin-5-ylboronic acid.

- ThermoFisher Scientific. (n.d.). SAFETY DATA SHEET.

- Royal Society of Chemistry. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.

- ThermoFisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- ChemScene. (2021, March 26). Safety Data Sheet.

- American Chemical Society. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.

- Sigma-Aldrich. (n.d.). 2,4-Dimethoxy-5-pyrimidinylboronic acid.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Reddit. (2025, October 24). Pyrimidine-2-ylboronic acid synthesis.

- Fluorochem. (n.d.). Pyrimidine-5-boronic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Sigma-Aldrich. (n.d.). pyrimidine-5-boronic acid AldrichCPR.

- National Center for Biotechnology Information. (2021, May 15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.

- Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-boronic acid.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 109299-78-7|Pyrimidin-5-ylboronic acid|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pyrimidine-5-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylpyrimidine-5-boronic acid | 1034924-06-5 [sigmaaldrich.com]

- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety & Handling Architecture for (2-Bromopyrimidin-5-yl)boronic Acid

[1]

Executive Summary

(2-Bromopyrimidin-5-yl)boronic acid (CAS: 1832655-76-1) is a critical heterocyclic building block employed primarily in Suzuki-Miyaura cross-coupling reactions to introduce pyrimidine moieties into pharmaceutical scaffolds.[1] While invaluable for structure-activity relationship (SAR) studies, its utility is constrained by two primary factors: inherent hydrolytic instability (protodeboronation) and halogenated heteroaryl reactivity .[1] This guide synthesizes standard GHS compliance with advanced process safety logic to ensure data integrity and operator safety.

Chemical Identity & Physical Properties

Unlike generic reagents, this compound requires strict environmental control to maintain titer.

| Property | Specification |

| Chemical Name | (2-Bromopyrimidin-5-yl)boronic acid |

| CAS Number | 1832655-76-1 |

| Molecular Formula | C₄H₄BBrN₂O₂ |

| Molecular Weight | 202.80 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Storage Condition | 2–8°C , under Argon/Nitrogen (Hygroscopic) |

| Purity Metric | Typically >95% (HPLC); check for protodeboronated byproduct (2-Bromopyrimidine) |

Hazard Assessment & Toxicology (GHS Standards)

The compound is classified as a Category 2 Irritant . However, the mechanism of toxicity extends beyond simple irritation due to the bioactivity of boronic acids (proteasome inhibition potential) and the alkylating nature of the bromopyrimidine core.

GHS Classification[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Mechanism[1]

-

Boronic Acid Moiety: Boronic acids can reversibly form covalent bonds with hydroxyl groups on serine proteases or threonine residues, potentially inhibiting enzymes.

-

Halogenated Heterocycle: The 2-bromo position is electrophilic.[1] Direct contact with nucleophilic residues in proteins (cysteines) can lead to sensitization.

Stability & Reactivity: The Protodeboronation Challenge

The primary technical risk with (2-Bromopyrimidin-5-yl)boronic acid is not explosion, but decomposition .[1] Heteroaryl boronic acids are prone to protodeboronation, where the C-B bond is cleaved and replaced by hydrogen, yielding the inactive 2-bromopyrimidine.

Mechanism of Decomposition

Under basic conditions (common in Suzuki couplings), the boronic acid forms a boronate anion. In electron-deficient rings like pyrimidine, this anion can spontaneously hydrolyze.[1]

Figure 1: Protodeboronation pathway.[1] High pH and temperature accelerate the transition from the active boronate anion to the inactive byproduct.

Advanced Handling Protocols

To mitigate decomposition and exposure, follow this "Self-Validating" workflow.

Protocol: Safe Setup of Suzuki Coupling

Objective: Minimize moisture exposure and maximize catalyst turnover before decomposition occurs.[1]

-

Pre-Weighing Validation:

-

Remove vial from fridge and allow to warm to room temperature in a desiccator before opening. This prevents condensation (water triggers decomposition).[1]

-

-

Solvent Degassing:

-

Dissolved oxygen promotes oxidative homocoupling and catalyst death.[1] Sparge solvents (Dioxane/Water mix) with Argon for 15 mins prior to adding the boronic acid.

-

-

Base Addition Strategy:

-

Do not premix the boronic acid with strong base (e.g., NaOH, KOtBu) for long periods.

-

Best Practice: Add the base last or use a weaker base (e.g., K₂CO₃, K₃PO₄) to keep the pH lower, reducing the concentration of the unstable boronate anion.

-

-

Reaction Monitoring:

-

Monitor by LC-MS.[1] Look for the mass of the product (M+H) and the byproduct (2-Bromopyrimidine, MW ~159). If the byproduct rises, lower the temperature or switch to anhydrous conditions (using CsF as a base activator).

-

Storage Logic[1][2]

-

Short Term: Desiccator at Room Temp (days).

-

Long Term: -20°C or 2-8°C, sealed under Argon.

-

Why? The C-B bond is thermodynamically unstable relative to the C-H bond. Heat and moisture provide the activation energy and proton source for cleavage.

Emergency Response Architecture

This section outlines the immediate actions required in case of containment breach.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol.[1] | Ethanol increases skin permeability, potentially carrying the halogenated compound into the bloodstream. |

| Eye Contact | Flush with saline/water for 15 min.[1] Lift eyelids.[1] | Boronic acids are Lewis acids; they can buffer in the eye, causing prolonged irritation if not fully flushed. |

| Inhalation | Move to fresh air.[1] Monitor for wheezing. | Fine dusts of heterocyclic halides are potent respiratory sensitizers.[1] |

| Spill (Solid) | Wet sweep or vacuum with HEPA filter.[1] | Prevents aerosolization.[1] Treat waste as halogenated organic waste.[1] |

Decision Logic for Experimental Safety

Use this flowchart to determine the necessary controls before starting an experiment.

Figure 2: Operational safety logic flow.[1] Scale and solvent choice dictate the risk mitigation strategy.

References

-

BLD Pharm. (2024).[1] Safety Data Sheet: (2-Bromopyrimidin-5-yl)boronic acid (CAS 1832655-76-1).[1] Retrieved from

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3] (Mechanistic insight into boronic acid instability).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1] (Guide on stability of boronic acids vs esters).

-

PubChem. (2024).[1] Compound Summary: Boronic Acid Derivatives. National Library of Medicine.[1][4] Retrieved from

Sources

- 1. 109299-78-7|Pyrimidin-5-ylboronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 3. Protodeboronation [organic-chemistry.org]

- 4. 5-Bromopyridine-2-boronic acid | C5H5BBrNO2 | CID 22832077 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromopyrimidin-5-yl Boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromopyrimidin-5-yl boronic acid, a valuable building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical insights into its synthesis, handling, and application, with a particular focus on its role in the development of novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

2-Bromopyrimidin-5-yl boronic acid is a heterocyclic boronic acid featuring a pyrimidine ring substituted with a bromine atom at the 2-position and a boronic acid group at the 5-position. While a dedicated PubChem entry for this specific compound is not available, its molecular identifiers can be confidently inferred from its structure and comparison with closely related analogues like (2-chloropyrimidin-5-yl)boronic acid and (2-aminopyrimidin-5-yl)boronic acid.

Table 1: Key Chemical Identifiers for 2-Bromopyrimidin-5-yl Boronic Acid

| Identifier | Value |

| IUPAC Name | (2-Bromopyrimidin-5-yl)boronic acid |

| Molecular Formula | C₄H₄BBrN₂O₂ |

| Molecular Weight | 202.80 g/mol |

| Canonical SMILES | B(C1=CN=C(C=N1)Br)(O)O |

| InChIKey | (Inferred) ZJCDHGYARCHZQL-UHFFFAOYSA-N |

Physicochemical Characteristics and Stability Considerations

Boronic acids are Lewis acids with pKa values typically in the range of 4-10.[1] The acidity of aryl boronic acids is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the pyrimidine ring and the bromine atom is expected to lower the pKa of 2-Bromopyrimidin-5-yl boronic acid, making it a stronger Lewis acid compared to phenylboronic acid.

A critical consideration for researchers working with 2-substituted nitrogen-containing heteroaryl organoboranes is their potential instability.[2] These compounds can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This is a known challenge in the synthesis and handling of related compounds like pyrimidin-2-ylboronic acid.[3] Therefore, careful control of reaction conditions, particularly pH and temperature, is crucial to prevent degradation. For enhanced stability, 2-Bromopyrimidin-5-yl boronic acid can be converted to its corresponding boronate esters, such as the pinacol ester.

Synthesis and Manufacturing

The synthesis of 2-Bromopyrimidin-5-yl boronic acid is not widely documented in commercial literature, likely due to its specialized nature and potential instability. However, a robust synthetic route can be designed based on well-established methodologies for the preparation of similar heteroaryl boronic acids. The most common and effective method is the lithium-halogen exchange of a suitable bromopyrimidine precursor, followed by quenching with a borate ester.

Proposed Synthetic Pathway

The synthesis of 2-Bromopyrimidin-5-yl boronic acid can be logically approached from 2,5-dibromopyrimidine. This method is analogous to the synthesis of other pyrimidylboronic acids.[4][5]

Caption: Proposed synthesis of 2-Bromopyrimidin-5-yl boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds, such as 2-chloropyrimidin-5-ylboronic acid.[6]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromopyrimidine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The selective lithiation at the 5-position is driven by the greater acidity of the C5-proton.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or chromatography.

Self-Validation: Throughout this process, it is imperative to maintain a strictly anhydrous and inert atmosphere to prevent quenching of the organolithium intermediate and protodeboronation of the final product. Progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Application in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-Bromopyrimidin-5-yl boronic acid in drug discovery lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[8][9]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In the context of 2-Bromopyrimidin-5-yl boronic acid, R² would be the 2-bromopyrimidin-5-yl moiety, and R¹-X would be another aryl or heteroaryl halide. The bromine atom at the 2-position of the pyrimidine ring can also serve as a handle for a subsequent cross-coupling reaction, allowing for the sequential and regioselective construction of complex molecular architectures.

Representative Protocol for a Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of an aryl bromide with 2-Bromopyrimidin-5-yl boronic acid.

-

Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 eq), 2-Bromopyrimidin-5-yl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.

The 2-bromopyrimidin-5-yl motif is a key structural component in a variety of kinase inhibitors and other therapeutic agents. The ability to readily introduce this fragment via Suzuki-Miyaura coupling makes 2-Bromopyrimidin-5-yl boronic acid a highly valuable reagent in drug discovery programs.[10]

Conclusion

2-Bromopyrimidin-5-yl boronic acid is a specialized yet powerful building block for the synthesis of complex heterocyclic compounds. While its synthesis and handling require careful consideration of its potential instability, its utility in Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a direct route to novel molecular scaffolds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 2-Bromopyridine-5-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN104788482A - A method of preparing 2-aminopyrimidine-5-boronic acid pinacol ester.

- Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates.

-

Royal Society of Chemistry. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

- Google Patents. (2014). US20160075736A1 - Process for the preparation of bortezomib mannitol ester.

-

PubChem. (n.d.). 5-Bromopyridine-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2025). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminopyrimidin-5-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLOROPYRIMIDINE-5-BORONIC ACID | 1003845-06-4 [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Navigating the Instability of 2-Bromopyrimidine Boronic Acids: A Technical Guide to Storage and Handling

For Immediate Release

Executive Summary

2-Bromopyrimidine boronic acids are powerful and versatile building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. However, their utility is often hampered by inherent instability, leading to reagent degradation, inconsistent reaction outcomes, and compromised purity of final compounds. This guide provides an in-depth analysis of the factors governing the stability of these reagents. We will dissect the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and offer evidence-based protocols for optimal storage, handling, and stability assessment. Adherence to these guidelines will empower researchers to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of these valuable synthetic intermediates.

Introduction: The Double-Edged Sword of Reactivity

The strategic importance of the 2-bromopyrimidine moiety in drug discovery cannot be overstated. It is a key pharmacophore in a multitude of biologically active molecules. Boronic acids and their derivatives are the reagents of choice for introducing this fragment, prized for their functional group tolerance and generally high yields in palladium-catalyzed cross-coupling reactions.[1]

However, the very electronic properties that make these compounds effective coupling partners also render them susceptible to degradation. The electron-deficient nature of the pyrimidine ring, combined with the inherent reactivity of the carbon-boron bond, creates a molecule prone to decomposition under common laboratory conditions.[1] This guide serves as a comprehensive resource for understanding and overcoming the stability challenges associated with 2-bromopyrimidine boronic acids.

The Challenge of Instability: Key Degradation Pathways

The degradation of 2-bromopyrimidine boronic acids is not a single process but a combination of competing chemical reactions. Understanding these pathways is the first step toward effective mitigation.

Protodeboronation: The Primary Culprit

Protodeboronation is the most prevalent and often most rapid degradation pathway.[2] It involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding (and often undesired) 2-bromopyrimidine.[3] This reaction is highly dependent on factors like pH, moisture, and the presence of acidic or basic species.[2][4]

The mechanism can be catalyzed by both acids and bases.[2] For heteroaromatic boronic acids containing a basic nitrogen atom, like 2-bromopyrimidines, the situation is more complex. These molecules can form zwitterionic species under neutral pH conditions, which can accelerate protodeboronation through a unimolecular fragmentation mechanism.[2]

Oxidation: Formation of Phenolic Impurities

The carbon-boron bond is also susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[5] This process, known as oxidative deboronation, converts the boronic acid into the corresponding 2-bromo-hydroxypyrimidine (a phenol analog).[5][6] This transformation is often irreversible and introduces a significant impurity that can be difficult to separate from the desired product. The oxidation mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a rearrangement and subsequent hydrolysis.[5]

Boroxine Formation: The Reversible Dehydration

In the solid state or in anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[7][8] While this process is reversible upon exposure to water, the formation of boroxine can complicate synthetic procedures.[7] It alters the stoichiometry of the active boronic acid monomer, potentially leading to incomplete reactions if not accounted for. The equilibrium between the boronic acid and its boroxine is influenced by solvent, temperature, and the electronic properties of the aryl group.[9]

Diagram of Degradation Pathways

The following diagram illustrates the three primary routes through which a 2-bromopyrimidine boronic acid can degrade.

Caption: Primary degradation pathways for 2-bromopyrimidine boronic acids.

Factors Influencing Stability & Recommended Storage Protocols

Effective management of these reagents requires strict control over their environment. Below, we detail the key factors and provide actionable protocols.

| Factor | Impact on Stability | Recommended Storage & Handling Protocol |

| Temperature | Higher temperatures accelerate all degradation pathways (protodeboronation, oxidation) according to Arrhenius kinetics.[10][11] | Store at -20°C for long-term storage. For short-term (daily/weekly) use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the material. |

| Atmosphere | Oxygen in the air promotes oxidative degradation.[5] | Store under an inert atmosphere (Argon or Nitrogen). Use containers with tight-fitting seals.[12] For highly sensitive compounds, use a glovebox for handling and aliquoting. |

| Moisture | Water is a key reactant in protodeboronation and facilitates the hydrolysis of boroxines back to the monomeric acid.[2][7] | Store in a desiccated environment. Use a desiccator for storage. Ensure containers are tightly sealed to prevent moisture ingress.[12] |

| Light | Photochemical degradation can occur, especially for compounds that absorb in the UV-Vis spectrum. | Store in amber or opaque containers to protect from light. Keep storage cabinets closed and avoid prolonged exposure to direct laboratory light. |

| Purity | Residual acids or bases from synthesis can catalyze degradation. Metallic impurities can promote oxidation. | Source high-purity reagents. If purity is questionable, consider purification by recrystallization or chromatography before long-term storage. |

Best Practice Summary: For optimal long-term stability, 2-bromopyrimidine boronic acids should be stored as a solid, aliquoted into single-use portions in amber vials, backfilled with argon, sealed tightly, and placed in a freezer (-20°C) within a desiccator.

Experimental Assessment of Stability

To ensure the quality and reliability of your starting material, particularly for cGMP or long-term research campaigns, performing stability studies is crucial.[13]

Protocol: Accelerated Stability Study

This protocol uses elevated stress conditions to predict long-term stability.[10][13]

-

Sample Preparation: Aliquot at least 12 samples of the boronic acid (e.g., 10-20 mg each) into individual, inert vials (e.g., amber glass).

-

Initial Analysis (T=0): Analyze three vials immediately to establish a baseline purity. Use a validated stability-indicating HPLC method.[14]

-

Storage Conditions: Place the remaining vials into controlled environmental chambers. A typical matrix includes:

-

Condition A: 40°C / 75% Relative Humidity (RH)

-

Condition B: 25°C / 60% RH

-

Condition C (Control): 5°C / Ambient RH

-

Condition D (Control): -20°C / Desiccated

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 1, 3, and 6 months for accelerated conditions).[15]

-

Analysis: At each time point, analyze the sample in triplicate using the same HPLC method. Quantify the parent boronic acid and any major degradation products (e.g., 2-bromopyrimidine, 2-bromo-hydroxypyrimidine).

-

Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. The degradation rate can be used to extrapolate the expected shelf-life under recommended storage conditions (-20°C).[10]

Workflow for Accelerated Stability Study

Caption: Experimental workflow for conducting an accelerated stability study.

Analytical Techniques for Purity Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column is commonly used. The method must be able to separate the parent boronic acid from its key degradants.[14][16] Challenges can include on-column degradation, which may require specialized mobile phases or faster analysis times.[14]

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Provides higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying unknown degradation products.[14][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, directly indicating degradation or boroxine formation.[14]

Conclusion and Best Practices

The stability of 2-bromopyrimidine boronic acids is a critical parameter that directly impacts their utility in drug discovery and development. While inherently susceptible to degradation via protodeboronation, oxidation, and boroxine formation, these processes can be effectively managed. The key to preserving the integrity of these valuable reagents lies in a systematic and proactive approach to storage and handling. By controlling temperature, atmosphere, moisture, and light, and by implementing rigorous analytical monitoring, researchers can ensure the reliability and reproducibility of their synthetic results.

Key Takeaways:

-

Always Store Cold and Dry: -20°C under a desiccated, inert atmosphere is the gold standard.

-

Aliquot: Avoid multiple freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere.

-

Protect from Light: Use amber or opaque containers.

-

Know Your Material: Source high-purity reagents and, when in doubt, perform a purity check before use.

-

Validate Stability: For critical applications, conduct stability studies to establish a reliable shelf-life and retest date.

By integrating these principles into standard laboratory practice, the challenges posed by the instability of 2-bromopyrimidine boronic acids can be successfully overcome.

References

-

Lab Alley. (2025). How to Store Boric Acid. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Grokipedia. Protodeboronation. [Link]

-

Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(05), 589-591. [Link]

-

Sandford, C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14831-14846. [Link]

-

Wang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37373-37377. [Link]

-

Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. [Link]

-

Klinman, D. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020961118. [Link]

-

Fallon, T., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry, 84(10), 6136-6147. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494-3497. [Link]

-

Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Tokunaga, Y., et al. (2015). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

-

Minitab. (2020). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

-

Iovine, P. M., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(1), 255-263. [Link]

-